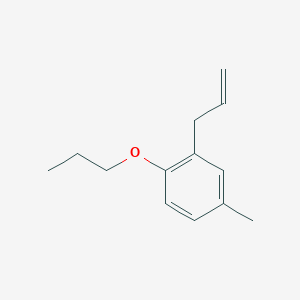

3-(5-Methyl-2-n-propoxyphenyl)-1-propene

Description

3-(5-Methyl-2-n-propoxyphenyl)-1-propene is an arylpropene derivative featuring a phenyl ring substituted with a methyl group at the 5-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 2-position, attached to a propene chain.

Properties

IUPAC Name |

4-methyl-2-prop-2-enyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-6-12-10-11(3)7-8-13(12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFIKVYJALXUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-n-propoxyphenyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-2-n-propoxybenzaldehyde and a suitable propene derivative.

Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 5-methyl-2-n-propoxybenzaldehyde and the propene derivative under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and ease of product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-n-propoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-(5-Methyl-2-n-propoxyphenyl)-1-propene serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex organic compounds. The compound can undergo reactions such as:

- Nucleophilic additions : The double bond in this compound can be attacked by nucleophiles, facilitating the formation of alcohols or other derivatives.

- Polymerization : The compound can participate in polymerization reactions, leading to the development of new polymeric materials with tailored properties.

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit biological activity that could be harnessed for therapeutic purposes. For instance:

- Anti-inflammatory properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis.

- Anticancer activity : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation, indicating potential as anticancer agents.

Materials Science

Development of Functional Materials

The unique chemical structure of this compound allows for its incorporation into various materials:

- Conducting Polymers : The compound can be used to synthesize conducting polymers, which are essential for applications in electronics and sensors.

- Coatings and Adhesives : Its properties may enhance the performance of coatings and adhesives, providing improved adhesion and durability.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile functionalization |

| Pharmaceuticals | Potential anti-inflammatory and anticancer agents | Targeted therapeutic effects |

| Materials Science | Conducting polymers, coatings | Enhanced electrical properties |

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel anticancer agents based on the structure of this compound. Researchers modified the compound to enhance its biological activity against specific cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that targeted modifications could lead to effective cancer therapies.

Case Study 2: Development of Conducting Polymers

In another research project, scientists explored the use of this compound in developing conducting polymers for electronic applications. The study demonstrated that incorporating this compound into polymer matrices improved conductivity and stability, paving the way for new applications in flexible electronics.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-n-propoxyphenyl)-1-propene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

3-(1-Adamantyl)-1-propene

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: Thiophene ring with a chlorine substituent and a propenone backbone.

- Molecular Formula : C₁₂H₉ClOS, Molecular Weight: 236.71 g/mol .

- Key Difference: The ketone group and chlorine atom enhance electrophilicity and polarity compared to the non-polar propene chain in the target compound.

Physicochemical Properties

*Estimated based on structural analogs.

Reactivity and Functional Differences

- Electrophilic Substitution : The n-propoxy and methyl groups on the target compound’s phenyl ring are electron-donating, directing electrophiles to the para and ortho positions. This contrasts with electron-withdrawing chlorine in thiophene derivatives, which deactivates the ring .

- Polymerization : Fluorinated propenes (e.g., 1-Propene, 1,1,2,3,3,3-hexafluoro-) form heat-resistant polymers , while the target compound’s hydrocarbon structure may favor less stable but more flexible polymers.

- Steric Effects : The adamantyl group in 3-(1-adamantyl)-1-propene hinders reaction kinetics, whereas the target compound’s linear n-propoxy group offers moderate steric freedom .

Regulatory and Environmental Considerations

Biological Activity

3-(5-Methyl-2-n-propoxyphenyl)-1-propene is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a propene backbone with a substituted phenyl ring, which contributes to its unique biological properties. The presence of the n-propoxy group and methyl substitution are critical for its activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to its ability to scavenge free radicals and inhibit oxidative stress, which is essential in preventing cellular damage.

- Enzyme Modulation : It interacts with specific enzymes, potentially influencing metabolic pathways that are crucial in disease processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

- Cytotoxicity : In vitro studies have indicated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cell proliferation pathways .

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Case Studies

Case studies provide insights into the practical applications and effects of the compound:

- Case Study on Antioxidant Effects : A study investigated the antioxidant capacity of this compound in a cellular model. Results demonstrated a significant reduction in oxidative stress markers, suggesting therapeutic potential in oxidative stress-related diseases .

- Cytotoxicity Assessment : In a controlled experiment, the compound was tested against HeLa and HepG2 cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its biological efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.